3-bromo-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol
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Overview
Description
3-bromo-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol is a heterocyclic compound that belongs to the pyrazolo[4,3-d]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly as kinase inhibitors.
Mechanism of Action
Target of Action
The primary target of 3-bromo-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase . Inhibition of CDK2 is an appealing target for cancer treatment as it selectively targets tumor cells .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression . The compound fits well into the CDK2 active site through essential hydrogen bonding with Leu83 .
Biochemical Pathways
By inhibiting CDK2, this compound affects the cell cycle progression pathway . This results in the disruption of normal cell cycle progression, leading to the inhibition of cell proliferation . The downstream effects include the induction of apoptosis within cells .
Pharmacokinetics
These properties help in structure requirement prediction for the observed antitumor activity .
Result of Action
The result of the action of this compound is the significant inhibition of the growth of examined cell lines . Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively) .
Biochemical Analysis
Biochemical Properties
It has been found that similar compounds, featuring the pyrazolo[3,4-d]pyrimidine scaffold, have shown significant inhibitory activity against CDK2/cyclin A2 . This suggests that 3-bromo-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol may interact with enzymes such as CDK2 and proteins like cyclin A2 .
Cellular Effects
In terms of cellular effects, compounds similar to this compound have shown to inhibit the growth of various cell lines . They have demonstrated superior cytotoxic activities against MCF-7 and HCT-116 cell lines . This suggests that this compound could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Similar compounds have shown to fit well into the CDK2 active site through essential hydrogen bonding with Leu83 . This suggests that this compound might exert its effects at the molecular level through similar interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-4-bromo-5-methylpyrazole with formamide, followed by cyclization to form the pyrazolo[4,3-d]pyrimidine core. The reaction conditions often include the use of a strong acid or base as a catalyst and heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications for pharmaceutical or research use .
Chemical Reactions Analysis
Types of Reactions
3-bromo-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may have distinct biological activities.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce various oxidized forms of the compound .
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: As a probe to study enzyme activities and protein interactions.
Medicine: As a potential therapeutic agent, particularly as a kinase inhibitor for cancer treatment.
Industry: In the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolo[4,3-d]pyrimidine family with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A structurally related compound with potential as a kinase inhibitor.
Uniqueness
3-bromo-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol is unique due to its specific substitution pattern, which can confer distinct biological activities and selectivity for certain molecular targets. This makes it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
3-bromo-1-methyl-6H-pyrazolo[4,3-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4O/c1-11-4-3(5(7)10-11)8-2-9-6(4)12/h2H,1H3,(H,8,9,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPYQEWKOTROUTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=N1)Br)N=CNC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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